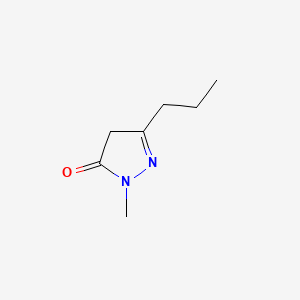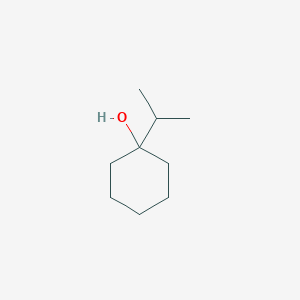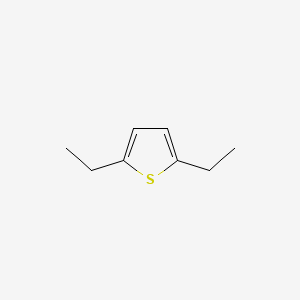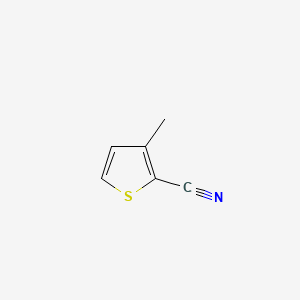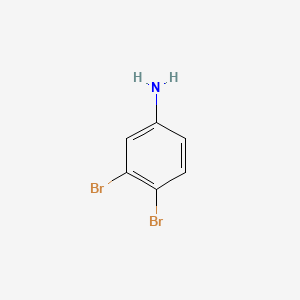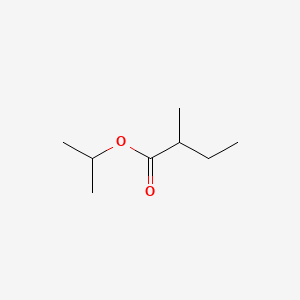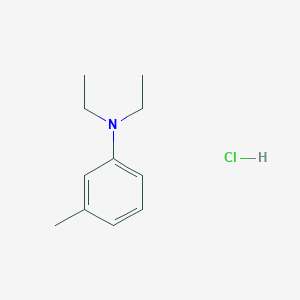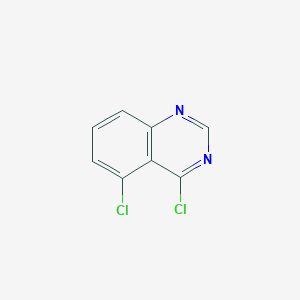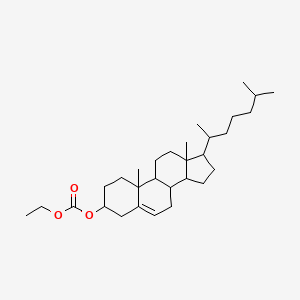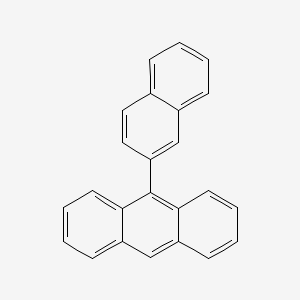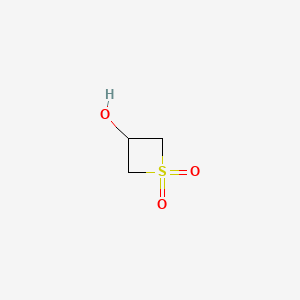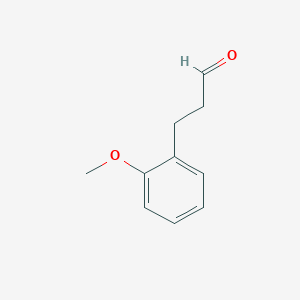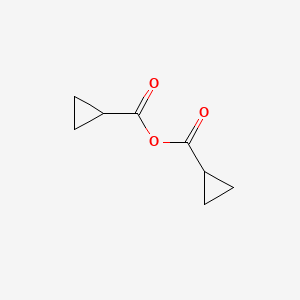
环丙烷羧酸酐
概述
描述
Cyclopropanecarboxylic acid anhydride is an organic compound with the molecular formula C8H10O3. It is derived from cyclopropanecarboxylic acid and is characterized by the presence of a three-membered cyclopropane ring. This compound is of interest in organic chemistry due to its unique structural features and reactivity.
科学研究应用
Cyclopropanecarboxylic acid anhydride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including esters and amides.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Polymer Chemistry: It is used in the preparation of polymers and copolymers.
作用机制
Mode of Action
The mode of action of cyclopropanecarboxylic acid anhydride involves its interaction with water to form carboxylic acids . This reaction is a part of the general mechanism of anhydride reactions. The reactivity of carboxylic acid derivatives towards nucleophile substitutions is related to the electronegative leaving group’s ability to activate the carbonyl. The more electronegative leaving groups withdraw electron density from the carbonyl, thereby, increasing its electrophilicity .
Biochemical Pathways
Cyclopropanecarboxylic acid anhydride is involved in various biochemical pathways. It’s worth noting that carboxylic acid derivatives, such as cyclopropanecarboxylic acid anhydride, play a crucial role in many biochemical processes .
Pharmacokinetics
The compound’s molecular weight (15417) suggests that it may have good bioavailability .
Result of Action
The compound’s ability to form carboxylic acids upon interaction with water suggests that it may influence various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cyclopropanecarboxylic acid anhydride. For instance, the compound’s reactivity may be affected by temperature, pH, and the presence of other substances .
生化分析
Biochemical Properties
Cyclopropanecarboxylic acid anhydride plays a significant role in biochemical reactions, particularly in the formation of amides and esters. It interacts with various enzymes and proteins, facilitating acylation reactions. For instance, it can react with alcohols to form esters and with amines to form amides . These interactions are crucial in the synthesis of various biochemical compounds and pharmaceuticals.
Cellular Effects
Cyclopropanecarboxylic acid anhydride influences cellular processes by modifying proteins and enzymes through acylation. This modification can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the acylation of proteins can alter their function and localization within the cell, impacting processes such as signal transduction and metabolic regulation .
Molecular Mechanism
The molecular mechanism of cyclopropanecarboxylic acid anhydride involves nucleophilic acyl substitution reactions. It reacts with nucleophiles such as alcohols, amines, and water, leading to the formation of esters, amides, and carboxylic acids, respectively . These reactions are facilitated by the high reactivity of the anhydride group, which makes it a valuable reagent in organic synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, cyclopropanecarboxylic acid anhydride exhibits stability under controlled conditions. It can hydrolyze over time when exposed to moisture, leading to the formation of cyclopropanecarboxylic acid . Long-term studies have shown that its effects on cellular function can vary depending on the duration of exposure and the specific conditions of the experiment.
Dosage Effects in Animal Models
The effects of cyclopropanecarboxylic acid anhydride in animal models vary with dosage. At low doses, it can effectively modify target proteins and enzymes without causing significant toxicity. At high doses, it may exhibit toxic effects, including cellular damage and disruption of metabolic processes . These findings highlight the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
Cyclopropanecarboxylic acid anhydride is involved in metabolic pathways that include its hydrolysis to cyclopropanecarboxylic acid. This hydrolysis is catalyzed by esterases and other hydrolytic enzymes . The resulting cyclopropanecarboxylic acid can further participate in various metabolic reactions, contributing to the overall metabolic flux within the cell.
Transport and Distribution
Within cells and tissues, cyclopropanecarboxylic acid anhydride is transported and distributed through passive diffusion and interactions with binding proteins. Its distribution is influenced by its hydrophobic nature, allowing it to accumulate in lipid-rich regions of the cell . This localization can affect its reactivity and interactions with cellular components.
Subcellular Localization
Cyclopropanecarboxylic acid anhydride is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Its subcellular localization is influenced by its chemical properties and the presence of targeting signals that direct it to specific compartments . This localization is crucial for its role in modifying cellular components and regulating biochemical processes.
准备方法
Cyclopropanecarboxylic acid anhydride can be synthesized through several methods:
Reaction of Cyclopropanecarboxylic Acid with Acid Chlorides: One common method involves the reaction of cyclopropanecarboxylic acid with an acid chloride in the presence of a base such as pyridine.
Dehydration of Cyclopropanecarboxylic Acid: Another method involves the dehydration of cyclopropanecarboxylic acid using dehydrating agents like phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2).
化学反应分析
Cyclopropanecarboxylic acid anhydride undergoes various chemical reactions:
相似化合物的比较
Cyclopropanecarboxylic acid anhydride can be compared with other acid anhydrides such as acetic anhydride and benzoic anhydride:
Acetic Anhydride: Unlike cyclopropanecarboxylic acid anhydride, acetic anhydride is derived from acetic acid and is commonly used in acetylation reactions.
Benzoic Anhydride: Benzoic anhydride is derived from benzoic acid and is used in the synthesis of benzoyl derivatives.
Similar Compounds
- Acetic Anhydride
- Benzoic Anhydride
- Succinic Anhydride
- Glutaric Anhydride
Cyclopropanecarboxylic acid anhydride stands out due to its unique cyclopropane ring, which imparts distinct reactivity and properties compared to other anhydrides .
属性
IUPAC Name |
cyclopropanecarbonyl cyclopropanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-7(5-1-2-5)11-8(10)6-3-4-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEPOJMTQYNFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304854 | |
| Record name | Cyclopropanecarboxylic acid anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33993-24-7 | |
| Record name | 33993-24-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167610 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopropanecarboxylic acid anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopropanecarbonyl cyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of cyclopropanecarboxylic acid anhydride in the synthesis of the analgesic compound described in the research paper?
A1: In this study, cyclopropanecarboxylic acid anhydride is used as an acylating agent. [] It reacts with a 1,4-benzodiazocine derivative (specifically, the "nor-base") to introduce a cyclopropanecarbonyl group onto the nitrogen atom at position 9. This N-acylation step is crucial for the subsequent steps in the synthesis and ultimately contributes to the final structure of the target compound, 4-(cyclopropylmethyl)-3,4,5,6-tetrahydro-2H-1,5-methano-1, 4-benzodiazocin-9-amine (compound 6 in the paper), and its congeners. These compounds were then evaluated for their antinociceptive and opiate antagonist activities.
Q2: How does the introduction of the cyclopropanecarbonyl group, facilitated by cyclopropanecarboxylic acid anhydride, potentially impact the structure-activity relationship (SAR) of the synthesized analgesic compounds?
A2: While the paper doesn't delve deep into the specific SAR concerning the cyclopropanecarbonyl group, it's important to note that modifications to a molecule's structure can significantly impact its biological activity. [] The introduction of the cyclopropanecarbonyl group, facilitated by cyclopropanecarboxylic acid anhydride, could influence:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
